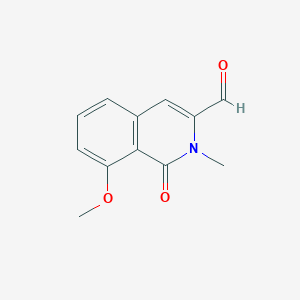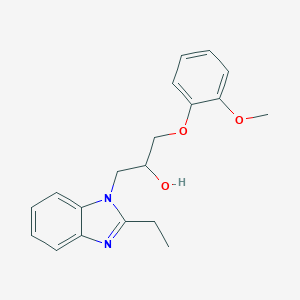
8-Methoxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carbaldehyde is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields of research and industry.
Métodos De Preparación
The synthesis of 8-Methoxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carbaldehyde typically involves organic synthesis techniques. One common method includes the use of iminium intermediates, which are oxidized to form the desired product . Industrial production methods often involve bulk custom synthesis and procurement, ensuring high purity and quality .
Análisis De Reacciones Químicas
8-Methoxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
8-Methoxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 8-Methoxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
8-Methoxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carbaldehyde can be compared with other similar compounds, such as:
- 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid
- N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
These compounds share structural similarities but differ in their specific functional groups and biological activities
Propiedades
Número CAS |
887574-65-4 |
|---|---|
Fórmula molecular |
C12H11NO3 |
Peso molecular |
217.22g/mol |
Nombre IUPAC |
8-methoxy-2-methyl-1-oxoisoquinoline-3-carbaldehyde |
InChI |
InChI=1S/C12H11NO3/c1-13-9(7-14)6-8-4-3-5-10(16-2)11(8)12(13)15/h3-7H,1-2H3 |
Clave InChI |
YONMQOLIFYCWOS-UHFFFAOYSA-N |
SMILES |
CN1C(=CC2=C(C1=O)C(=CC=C2)OC)C=O |
SMILES canónico |
CN1C(=CC2=C(C1=O)C(=CC=C2)OC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-3,4-dicarbonitrile](/img/structure/B488122.png)

![4-methyl-1H-[1,2,3]triazolo[4,5-d]pyridazin-7-ol](/img/structure/B488141.png)
![3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-4-methoxybenzaldehyde](/img/structure/B488207.png)



![5-Chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid](/img/structure/B488372.png)
![Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid](/img/structure/B488374.png)

![1-[2-(4-Chlorobenzoyl)phenyl]-3-phenylthiourea](/img/structure/B488416.png)
![N-(tert-butyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B488422.png)
